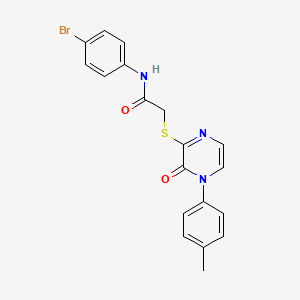

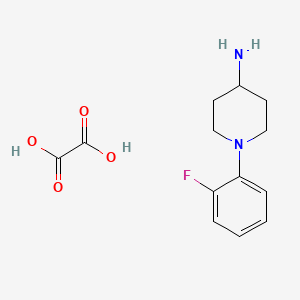

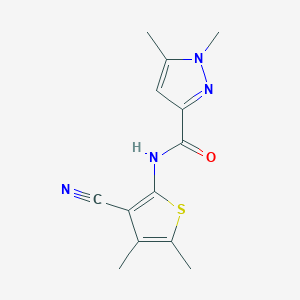

![molecular formula C15H17N3O3 B2626199 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1286724-55-7](/img/structure/B2626199.png)

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antioxidant Capacity and Reaction Pathways

Research on imidazole derivatives, including N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, has shown significant interest in their antioxidant capacities. The ABTS/PP Decolorization Assay of Antioxidant Capacity highlights that some antioxidants, particularly of phenolic nature, can form coupling adducts with radicals, whereas others can undergo oxidation without coupling. This distinction is crucial for understanding the specific reaction pathways and the total antioxidant capacity of these compounds, indicating a promising avenue for exploring the antioxidant applications of such imidazole derivatives (Ilyasov et al., 2020).

Antitumor Activity

Imidazole derivatives have been extensively reviewed for their antitumor activities. Structures similar to this compound have been identified as potential leads for the development of new antitumor drugs. The review on imidazole derivatives and their antitumor activity provides detailed information on active compounds, some of which have passed preclinical testing stages. These structures are considered interesting not only for the search for new antitumor drugs but also for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Conversion into CNS Acting Drugs

The conversion of imidazole and related derivatives into potent central nervous system (CNS) drugs is a significant area of research. This involves transforming compounds like benzimidazoles, imidazothiazoles, and imidazoles into drugs with enhanced CNS activities. The review on converting these compounds into more potent CNS acting drugs discusses the chemical pathways for synthesis and highlights the potential of these compounds to treat various CNS diseases. This suggests that this compound and similar compounds could be explored for their CNS pharmacological properties (Saganuwan, 2020).

Analytical Methods for Determining Antioxidant Activity

The analytical methods used in determining the antioxidant activity of compounds like this compound are crucial for assessing their efficacy. A review of these methods provides a critical presentation of the tests used to determine antioxidant activity, including advantages and disadvantages. This helps in understanding how these compounds can be analyzed for their potential health benefits and their applicability in various fields, including food engineering and pharmacy (Munteanu & Apetrei, 2021).

Mecanismo De Acción

Direcciones Futuras

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges . This article is part of the themed collection: Synthetic methodology in OBC .

Propiedades

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-16-6-8-18(11)9-7-17-15(19)14-10-20-12-4-2-3-5-13(12)21-14/h2-6,8,14H,7,9-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYAJAVWYAMBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

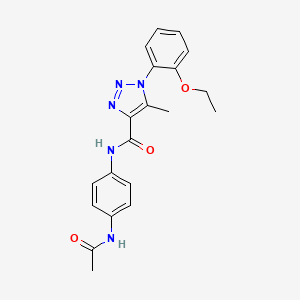

![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)

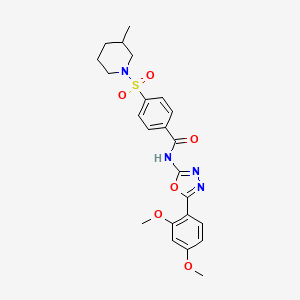

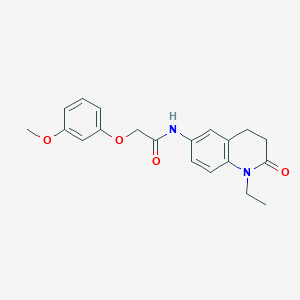

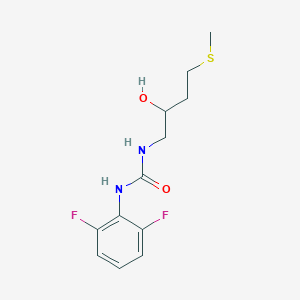

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)

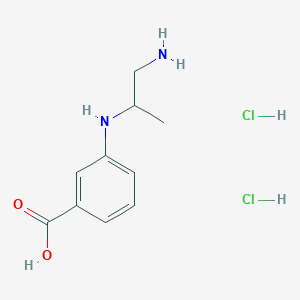

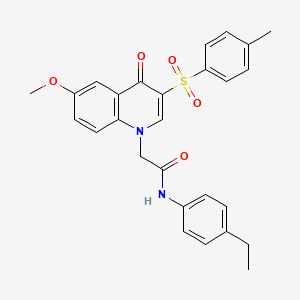

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)

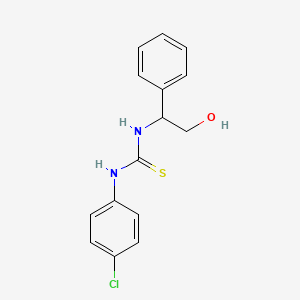

![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)